1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole
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Overview
Description
1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole typically involves multiple steps, starting with the preparation of the imidazole ring, followed by the introduction of the cyclopropyl and pyrrolidin-1-ylsulfonyl groups. Common reagents used in these reactions include cyclopropyl bromide, pyrrolidine, and sulfonyl chlorides. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where the sulfonyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer and infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis.
Comparison with Similar Compounds
Similar Compounds
1-cyclopropyl-2-alkylthio-8-methoxyfluoroquinolones: These compounds share the cyclopropyl group and have similar antibacterial properties.
Sulfonamide derivatives: Compounds like sulfonamides also contain the sulfonyl group and are known for their medicinal applications.
Uniqueness
1-cyclopropyl-2-((pyrrolidin-1-ylsulfonyl)methyl)-1H-imidazole is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ability to interact with multiple molecular targets makes it a versatile compound for various scientific applications.
Properties
Molecular Formula |
C11H17N3O2S |
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Molecular Weight |
255.34 g/mol |
IUPAC Name |
1-cyclopropyl-2-(pyrrolidin-1-ylsulfonylmethyl)imidazole |
InChI |
InChI=1S/C11H17N3O2S/c15-17(16,13-6-1-2-7-13)9-11-12-5-8-14(11)10-3-4-10/h5,8,10H,1-4,6-7,9H2 |
InChI Key |
MKBHAUJGYUPANW-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)CC2=NC=CN2C3CC3 |
Origin of Product |
United States |
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